molecular formula C13H10N2O4 B1320532 Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate CAS No. 937601-36-0

Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate

Cat. No. B1320532
M. Wt: 258.23 g/mol
InChI Key: MXJLOXZMDUQVLN-UHFFFAOYSA-N
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Description

Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate is a compound that is part of a broader class of chemicals that feature a nitro group attached to a pyridine ring, which is further connected to a benzenecarboxylate moiety. This structure is significant in the field of organic chemistry due to its potential applications in pharmaceuticals, materials science, and as a building block for further chemical synthesis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include cyclization, Michael addition, and other types of organic transformations. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which share a similar pyridinyl moiety, is achieved through a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide . This method provides a scaffold for further functionalization and the creation of highly functionalized derivatives.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the spatial arrangement of the pyridine and benzene rings and the substituents attached to them. For example, in 4-Nitro-N′-[(E)-3-pyridylmethylidene]benzohydrazide, the planarity of the methylidene-hydrazide fragment and the dihedral angles between the benzene and pyridine rings are crucial for the molecule's properties . The orientation of these groups affects the molecule's ability to form hydrogen bonds and other intermolecular interactions, which are essential for the stability and reactivity of the compound.

Chemical Reactions Analysis

The presence of the nitro group and the pyridine ring in these compounds suggests that they can undergo various chemical reactions. The nitro group is a versatile functional group that can participate in reduction reactions, nucleophilic substitutions, and can also be transformed into other functional groups like amines. The pyridine ring can act as a base and coordinate to metals, making these compounds potentially useful in catalysis or as ligands in metal complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate would be influenced by the presence of the nitro group and the aromatic systems. These groups can affect the compound's melting point, solubility, and stability. The electronic properties, such as the dipole moment and the potential for charge separation, are also important, as seen in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, which exhibits a polarized structure . The ability to form hydrogen bonds, as demonstrated in various related compounds, can significantly influence the compound's solubility and crystalline structure .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Synthesis of Calcium Channel Agonists and Blockers : Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate derivatives, specifically methyl 1,4-dihydro-2, 6-dimethyl-5-nitro-4-(benzofurazanyl)pyridine-3-carboxylates, have been synthesized and studied for their effects on L-type Ca2+ channels. These compounds act as either agonists or blockers of these channels, with potential medicinal applications in modulating calcium currents (Visentin et al., 1999).

Analytical Chemistry and Environmental Applications

  • Determination of Anionic Surfactants in Water : Derivatives of Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate have been used in spectrophotometric methods to determine the concentration of anionic surfactants in river water. This application is crucial for monitoring water pollution and ensuring environmental safety (Higuchi et al., 1980).

Material Science and Nonlinear Optics

  • Nonlinear Optics Material Synthesis : Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate derivatives, specifically Methyl-3-nitro-4-pyridine-1-oxide (POM), have been explored for their potential in nonlinear optics. These materials could surpass the performance of traditional nonlinear optical materials like lithium niobate, indicating their significance in the field of optoelectronics (Hierle et al., 1984).

Crystallography and Molecular Structure Studies

  • Crystal Structure Analysis : The crystal and molecular structure of derivatives of Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate, such as 2-(2',4'-dinitrobenzyl)pyridine, have been studied to understand their physical and chemical properties. This research contributes to the field of crystallography and materials science (Seff & Trueblood, 1968).

properties

IUPAC Name

methyl 4-(3-nitropyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c1-19-13(16)10-6-4-9(5-7-10)12-11(15(17)18)3-2-8-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJLOXZMDUQVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate

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